DECAHYDRO-2-NAPHTHOL
Description
Contextualization within Alicyclic Alcohol Chemistry
As an alicyclic alcohol, decahydro-2-naphthol (B1664090) exhibits chemical behaviors characteristic of secondary alcohols. ontosight.ai Its structure, consisting of two fused saturated six-membered rings, places it within the broader class of decalin derivatives. ontosight.aitaylorandfrancis.com The hydroxyl group's position and orientation (axial or equatorial) significantly influence the molecule's reactivity and physical properties. illinois.edu The study of this compound and its isomers provides valuable insights into the conformational analysis and stereochemistry of fused-ring systems. illinois.edu
Significance in Advanced Organic Synthesis and Materials Science Research
This compound serves as a versatile building block in organic synthesis. ontosight.aiguidechem.com Its rigid, well-defined stereochemistry makes it a valuable chiral precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products. ingentaconnect.comvulcanchem.com For instance, it has been utilized in the synthesis of stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamate to study enzyme inhibition. ingentaconnect.com
In materials science, this compound and its derivatives are explored for the development of new polymers. acs.orgacs.org The geometric isomers of this compound have been used to synthesize poly(decahydro-2-naphthyl methacrylate)s. acs.orgacs.org The distinct stereochemistry of the decalin ring in these polymers influences their thermal and mechanical properties, such as glass transition temperature and relaxation behavior. acs.orgacs.org
Historical Perspectives in Decalin Chemistry Investigations
The investigation of decalin and its derivatives has a long history, dating back to the early 20th century. The hydrogenation of naphthalene (B1677914) to produce decalin was a significant area of research. taylorandfrancis.comsciencemadness.org Early studies focused on understanding the stereoisomerism of decalin, identifying the existence of cis and trans isomers. taylorandfrancis.comwikipedia.org The synthesis of this compound from the reduction of β-naphthol was an early method of preparation. sci-hub.se Over the years, research has evolved to explore the detailed stereochemistry of this compound's various isomers and their specific applications. illinois.edu
Physical and Chemical Properties of this compound
This compound is typically a colorless to off-white solid or viscous liquid with a mild, sweet, and somewhat woody odor. guidechem.comfishersci.comchemicalbook.in It is sparingly soluble in water but soluble in organic solvents like alcohol and oils. guidechem.comchemicalbook.in The presence of the hydroxyl group allows for hydrogen bonding, which affects its boiling point and solubility. ontosight.ai
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Boiling Point | 109 °C at 14 mmHg |
| Density | 0.996 g/mL at 25 °C |
| Flash Point | >112 °C |
| CAS Number | 825-51-4 |
Note: Some properties may vary depending on the specific isomer.
Detailed Research Findings
Synthesis and Stereochemistry
The synthesis of this compound is commonly achieved through the catalytic hydrogenation of β-naphthol. chemicalbook.in This process typically yields a mixture of cis and trans isomers. chemicalbook.in The separation and characterization of these stereoisomers are crucial for their specific applications. For example, optically pure (2S,4aR,8aS)-(-)- and (2R,4aS,8aR)-(+)-cis,cis-decahydro-2-naphthols have been resolved using lipase-catalyzed acetylation. ingentaconnect.com Rotational spectroscopy has been employed to differentiate between one trans and two cis species of the monomer in the gas phase. illinois.edu
Applications in Materials Science
Research into poly(decahydro-2-naphthyl methacrylate)s [poly(DNMA)s] has demonstrated the impact of the decahydro-2-naphthyl group's geometry on polymer properties. acs.orgacs.org The glass transition temperatures (Tg) of these polymers were found to vary depending on the isomeric composition of the decahydro-2-naphthyl methacrylate (B99206) monomer. acs.orgacs.org For instance, the Tg values ranged from 139.3 °C to 152.9 °C for different poly(DNMA)s. acs.org Dynamic mechanical analysis revealed differences in the side-group motion (β-relaxation) based on the conformation of the alicyclic substituent. acs.org
Use in Organic Synthesis
This compound is a valuable intermediate in the synthesis of various organic compounds. guidechem.com It has been used as a starting material for producing fragrances and pharmaceuticals. guidechem.com Its derivatives, such as decahydro-2-naphthylethyl acetate (B1210297), are used in the fragrance industry for their woody and amber-like notes. vulcanchem.com Furthermore, the rigid structure of this compound provides stereochemical control in reactions, making it a useful chiral building block. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 | |
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InChI Key |
UPMAOXLCTXPPAG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC2CC(CCC2C1)O | |
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Molecular Formula |
C10H18O | |
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DSSTOX Substance ID |
DTXSID10862434 | |
| Record name | 2-Naphthalenol, decahydro- | |
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Molecular Weight |
154.25 g/mol | |
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Physical Description |
Cloudy yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Decahydro-2-naphthol | |
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Vapor Pressure |
0.00606 [mmHg] | |
| Record name | Decahydro-2-naphthol | |
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CAS No. |
825-51-4, 1424-36-8, 2529-06-8, 1424-37-9 | |
| Record name | Decahydro-2-naphthalenol | |
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| Record name | 2-Naphthalenol, decahydro- | |
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| Record name | 2-Naphthalenol, decahydro-, (2R,4aR,8aS)-rel- | |
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Stereochemical Investigations of Decahydro 2 Naphthol
Isomeric Forms and Their Characterization
The structural complexity of decahydro-2-naphthol (B1664090) begins with the fusion of its two six-membered rings, leading to different isomeric forms.
Cis/Trans Isomerism in Decahydronaphthalene (B1670005) Systems
The decahydronaphthalene (decalin) ring system, the core of this compound, can exist as two distinct stereoisomers: cis-decalin and trans-decalin. rsc.orgtaylorandfrancis.com This isomerism arises from the manner in which the two cyclohexane (B81311) rings are fused. In cis-decalin, the two hydrogen atoms at the bridgehead carbons (C-4a and C-8a) are on the same side of the molecule, resulting in a bent structure. In contrast, trans-decalin has these hydrogen atoms on opposite sides, leading to a more linear and rigid structure. rsc.org
These two isomers exhibit different physical properties. For instance, cis-decalin has a higher density and viscosity compared to trans-decalin. rsc.org The formation of these isomers can be influenced by reaction conditions during processes like the hydrogenation of naphthalene (B1677914). taylorandfrancis.com
The introduction of a hydroxyl group at the C-2 position of the decalin framework adds another layer of isomeric complexity.
Enantiomeric and Diastereomeric Considerations
This compound has multiple stereocenters, which gives rise to a number of stereoisomers, including enantiomers and diastereomers. In total, there are eight stereoisomers of this compound, which exist as four pairs of enantiomers. illinois.eduillinois.edu
Enantiomers are non-superimposable mirror images of each other and generally have identical physical properties, except for their interaction with plane-polarized light. saskoer.ca Diastereomers, on the other hand, are stereoisomers that are not mirror images and have different physical and chemical properties. saskoer.ca This allows for their separation and characterization using various analytical techniques. The different spatial arrangements of the hydroxyl group and the ring fusion lead to these distinct diastereomeric forms.
Conformational Analysis and Dynamics
The non-planar nature of the cyclohexane rings in this compound means that each isomer can exist in various conformations.
Elucidation of Preferred Conformations in Gas Phase and Solution
In the gas phase, studies using rotational spectroscopy have been instrumental in identifying the preferred conformations of this compound isomers. Research has successfully identified one trans and two cis species in the rotational spectrum of the monomer. illinois.eduillinois.edu These studies, often complemented by computational methods, provide insights into the intricate conformational landscape characterized by multiple shallow energy minima. illinois.edu
In solution, the conformational equilibrium can be influenced by factors such as solvent polarity and concentration. acs.orgrsc.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these equilibria. For some decalin derivatives, the equilibrium between "steroid-like" and "non-steroid-like" conformers has been observed to be temperature-dependent. rsc.org
Stereoelectronic Effects in this compound Structures
The relative orientation of the hydroxyl group and the C-H bonds on the adjacent carbons can lead to stabilizing or destabilizing interactions. For example, hyperconjugation, an interaction between filled and empty orbitals, can influence the conformational preferences. The geometry of the molecule dictates the efficiency of this orbital overlap. researchgate.net Understanding these stereoelectronic interactions is key to rationalizing the observed conformational behaviors and the subtle differences in the stability of various isomers and conformers of this compound.
Synthetic Methodologies and Advanced Chemical Transformations
Strategies for Decahydro-2-Naphthol (B1664090) Synthesis
The generation of this compound can be approached from different starting materials, primarily involving the reduction of a hydroxylated naphthalene (B1677914) core or the oxidation of the parent hydrocarbon, decahydronaphthalene (B1670005).
The most direct and common method for producing this compound is the catalytic hydrogenation of 2-naphthol (B1666908) (also known as β-naphthol). chemicalbook.in This process involves the complete saturation of both aromatic rings of the 2-naphthol molecule using high-pressure hydrogen gas in the presence of a metal catalyst. The reaction typically yields a mixture of cis and trans isomers. chemicalbook.in
Several catalysts have been investigated for this transformation. Nickel-based catalysts, such as Raney nickel, have been shown to facilitate the hydrogenation of 2-naphthol, proceeding through intermediate species like 1,2,3,4-tetrahydro-2-naphthol (B1200059) (ac-TL) and 5,6,7,8-tetrahydro-2-naphthol (B72861) (ar-TL). oup.com Studies have shown that with Raney-nickel at elevated temperatures (e.g., 150 °C), the reaction proceeds via competitive pathways where either benzene (B151609) ring is reduced first, with the tetralol intermediate undergoing further reduction to decalol (this compound). rsc.org
More advanced catalytic systems have been developed to improve efficiency and yield. For instance, a Ruthenium-Raney catalyst (R-Ru) has been demonstrated to be highly effective. In a specific example, the hydrogenation of 2-naphthol using an R-Ru catalyst in a water and methanol (B129727) solvent system at 44°C resulted in a 100% conversion of 2-naphthol with a 96.9% mole yield of this compound. google.com
Table 1: Catalytic Hydrogenation of 2-Naphthol
| Catalyst | Precursor | Solvent | Temperature (°C) | Pressure | Conversion (%) | Yield (%) | Source(s) |
|---|---|---|---|---|---|---|---|
| Ruthenium-Raney (R-Ru) | 2-Naphthol | Water/Methanol | 44 | Not specified | 100 | 96.9 (mole) | google.com |
| Raney Nickel (R-Ni) | 2-Naphthol | Not specified | 140 | 100-200 kg/cm² | Not specified | Not specified | oup.com |
| Nickel (U-Ni-B) | 2-Naphthol | Ethanol | 120 | 50 kg/cm² | 100 | 9 (Decalol) | oup.com |
| Cobalt (U-Co-B) | 2-Naphthol | Ethanol | 180 | 50 kg/cm² | 100 | 11 (Decalol) | oup.com |
Beyond the direct hydrogenation of 2-naphthol, other reductive strategies can produce the decahydronaphthalene core. These are particularly evident in biochemical pathways, such as the anaerobic degradation of naphthalene by sulfate-reducing bacteria. nih.govasm.org In these biological systems, naphthalene is first carboxylated to form 2-naphthoic acid. nih.govasm.org This intermediate then undergoes a stepwise reduction of the aromatic system. nih.gov
Metabolites identified in these pathways include 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and ultimately decahydro-2-naphthoic acid. nih.govresearchgate.net While these pathways yield the carboxylic acid derivative rather than the alcohol, they represent a valid reductive route to the saturated decalin ring system. The conversion of decahydro-2-naphthoic acid to this compound would require a subsequent chemical reduction of the carboxylic acid group. This biological model demonstrates a pathway of sequential reduction rather than a single, high-pressure hydrogenation step. nih.gov
An alternative synthetic approach starts with the fully saturated hydrocarbon, decahydronaphthalene (decalin), and introduces the hydroxyl group through oxidation. biosynth.com Decalin can be oxidized to create a hydroperoxide derivative, which can then be converted to this compound. chemicalbook.com This method's effectiveness can be influenced by the stereochemistry of the starting decalin, with the cis isomer reportedly oxidizing at a higher rate than the trans isomer. chemicalbook.com Catalysts such as platinum dioxide can be employed to facilitate the oxidation of decahydronaphthalene to this compound. biosynth.com
Reductive Pathways for Saturated Naphthalene Ring Systems
Stereoselective Synthesis Approaches
The decahydronaphthalene ring system possesses multiple stereocenters, leading to a variety of possible stereoisomers. ontosight.ai The fusion of the two six-membered rings can be either cis or trans, and the hydroxyl group at the C-2 position adds another chiral center. acs.orgwikipedia.org Consequently, controlling the stereochemical outcome is a significant focus of synthetic research.
The ratio of cis to trans isomers of this compound is highly dependent on the synthetic method, particularly in catalytic hydrogenation. The choice of catalyst and solvent plays a crucial role in directing the stereochemistry of the ring junction. oup.com For example, studies on the hydrogenation of 2-naphthol with nickel and cobalt catalysts have shown that the solvent can influence the formation of intermediates, which in turn affects the final isomer distribution. oup.com
The hydrogenation of indanol derivatives, which are structurally related to tetrahydronaphthols, using rhodium catalysts has been shown to yield products with a predominantly cis ring junction. rsc.org This is attributed to the adsorption of the arene ring onto the catalyst surface from the less sterically hindered face, followed by the addition of hydrogen. rsc.org While the hydrogenation of 2-naphthol typically produces a mixture of isomers, specific isomers can be isolated from this mixture through techniques like recrystallization. chemicalbook.inacs.org For instance, the (2R,4aR,8aS*)-decahydro-2-naphthol isomer (DNOH-I) has been isolated from a commercial isomeric mixture by recrystallization from n-hexane. acs.org
Producing enantiomerically pure stereoisomers of this compound requires more sophisticated asymmetric synthesis strategies. These methods aim to create a single, desired enantiomer, which is often crucial for applications in pharmaceuticals and materials science. ontosight.aiwikipedia.org
One approach involves the use of chiral catalysts or reagents during the synthesis. While direct asymmetric hydrogenation of 2-naphthol to a specific this compound enantiomer is complex, related transformations have been achieved. For example, the enantioselective synthesis of BINOL (1,1′-Bi-2-naphthol), another axially chiral compound derived from 2-naphthol, is well-established and often employs chiral ligands with transition metals like copper or iron. wikipedia.orgresearchgate.net
Another powerful strategy is the enzymatic resolution of a racemic mixture. For instance, lipase-catalyzed acetylation has been used on related structures to achieve high enantiomeric excess (92%). vulcanchem.com This involves selectively acetylating one enantiomer in a racemic mixture of the alcohol, allowing for the separation of the acetylated product from the unreacted enantiomer.
Advanced organic synthesis techniques can also be applied to construct the chiral core with high stereocontrol. Methods like the Sharpless asymmetric dihydroxylation can introduce hydroxyl groups with specific stereochemistry, and subsequent reactions like the Mitsunobu reaction can be used to invert stereocenters, providing access to different stereoisomers. nih.gov These multi-step, enantioselective routes offer precise control over the final molecular architecture. nih.govmdpi.com
Control of Cis/Trans Isomer Formation
Functionalization and Derivatization Strategies
The saturated bicyclic framework of this compound provides a unique scaffold that can be chemically modified to produce a wide array of derivatives. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. Key strategies for its functionalization include reactions targeting the hydroxyl group, such as etherification and esterification, as well as advanced methods that activate the typically inert carbon-hydrogen (C-H) bonds of the carbocyclic rings.
The hydroxyl group of this compound is a primary site for functionalization through well-established etherification and esterification reactions. These transformations are fundamental in organic synthesis for creating derivatives with altered solubility, volatility, and reactivity.
Etherification: The formation of ethers from this compound, such as decahydro-2-methoxynaphthalene, can be achieved through various methods. Acid-catalyzed etherification represents a common approach. For the related compound 2-naphthol, studies have shown that homogeneous acid catalysts like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) effectively promote etherification with methanol. researchgate.net Such principles are applicable to this compound, where the alcohol reacts with an alkylating agent in the presence of an acid or base catalyst.
Esterification: The conversion of this compound to its ester derivatives is a widely utilized transformation, with decahydro-2-naphthyl acetate (B1210297) being a prominent example. ontosight.ai Industrial synthesis may involve the Friedel-Crafts acylation of this compound with acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). vulcanchem.com This reaction typically proceeds with high yields. vulcanchem.com Furthermore, enzymatic methods offer a route to stereochemically pure products. Lipase-catalyzed acetylation, for instance using porcine pancreatic lipase (B570770) with vinyl acetate, has been employed to resolve racemic mixtures and obtain optically pure enantiomers of decahydro-2-naphthols and their subsequent acetate derivatives. vulcanchem.comnih.gov
The table below summarizes key esterification methods for this compound.
Table 1: Selected Esterification Reactions of this compound| Ester Product | Reagents | Catalyst/Conditions | Key Findings | Reference(s) |
|---|---|---|---|---|
| Decahydro-2-naphthyl acetate | Acetic anhydride | AlCl₃ | Primary industrial method for synthesis. | vulcanchem.com |
| Enantiopure decahydro-2-naphthyl acetate | Vinyl acetate | Porcine Pancreatic Lipase | Achieves high enantiomeric excess (92%) in laboratory settings for stereoselective synthesis. | vulcanchem.comnih.gov |
| Decahydro-2-naphthyl-N-n-butylcarbamate | n-Butyl isocyanate | Triethylamine in dichloromethane | Condensation reaction to form carbamate (B1207046) derivatives from various stereoisomers of this compound. | nih.gov |
Direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis that offers a more atom-economical approach to modifying molecular scaffolds by avoiding the need for pre-functionalized starting materials. The decahydronaphthol framework, being a saturated carbocycle, presents a significant challenge for selective C-H activation due to the high bond strength and low reactivity of its sp³-hybridized C-H bonds. sciencedaily.com
Recent advancements have focused on transition-metal-catalyzed reactions to overcome these challenges. acs.orgnih.gov Palladium catalysts, in particular, have shown promise. sciencedaily.com The key to achieving selectivity is often the use of directing groups, which position the catalyst near a specific C-H bond. acs.orgnih.gov However, for substrates lacking such groups, innovative ligands are required to control the reaction's site-selectivity. nih.gov
For saturated carbocycles like the decalin system, research has demonstrated the feasibility of transannular C-H functionalization, where a catalyst reaches across the ring structure to activate a remote C-H bond. sciencedaily.comnih.gov This has been achieved for cycloalkane carboxylic acids using specialized quinuclidine-pyridone ligands that enable palladium catalysts to perform γ-selective C-H arylation. nih.gov While direct C-H functionalization of this compound itself is not widely documented, these advanced methods represent the cutting edge of what is possible for modifying such saturated frameworks.
The table below outlines the core concepts in this advanced area.
Table 2: Concepts in Advanced Catalytic C-H Functionalization for Saturated Carbocycles| Strategy | Catalyst System | Key Principle | Application | Reference(s) |
|---|---|---|---|---|
| Transannular C-H Arylation | Palladium (Pd) with Quinuclidine-Pyridone Ligands | The ligand enables the catalyst to span the carbocyclic ring, activating a remote γ-C-H bond relative to a directing group (e.g., carboxylic acid). | Functionalization of small to medium-sized cycloalkanes. | nih.gov |
| Non-Directed C-H Functionalization | Palladium (Pd) with 2-Pyridone Ligands | The ligand accelerates the catalytic cycle, allowing for the functionalization of arenes without a directing group, where selectivity is governed by steric and electronic effects. | Arylation, olefination, and carboxylation of aromatic substrates. | nih.gov |
| C-H Alkylation | Nickel (Ni) Catalysts | Utilizes more earth-abundant first-row transition metals as a cost-effective alternative to palladium for C-C bond formation. | Alkylation of C-H bonds using alkyl halides or olefins as coupling partners. | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly efficient tools for building molecular complexity. researchgate.netscirp.org In the context of the naphthol scaffold, MCRs are predominantly applied to the aromatic precursor, 2-naphthol, rather than the saturated this compound. The electron-rich aromatic system of 2-naphthol facilitates these transformations. fardapaper.ir The resulting complex naphthol derivatives could, in principle, be hydrogenated in subsequent steps to yield highly functionalized decahydronaphthol systems.
Several important MCRs utilize 2-naphthol as a key building block:
The Betti Reaction: This classic MCR involves the one-pot condensation of 2-naphthol, an aldehyde, and an amine (typically ammonia (B1221849) or a primary/secondary amine) to produce aminobenzylnaphthols. rsc.org
Synthesis of 1-Carbamatoalkyl-2-naphthols: A three-component reaction between an aldehyde, 2-naphthol, and a carbamate (like methyl carbamate) can be catalyzed by an ionic liquid to yield 1-carbamatoalkyl-2-naphthol derivatives. researchgate.net
Synthesis of 1-Amidoalkyl-2-naphthols: The condensation of 2-naphthol, an aromatic aldehyde, and an amide or nitrile in the presence of an acid catalyst produces various amidoalkylnaphthols. scirp.org
These reactions highlight the versatility of the naphthol core in rapidly assembling diverse and complex molecular architectures.
Table 3: Examples of Multi-Component Reactions with 2-Naphthol| Reaction Name/Product Type | Components | Catalyst/Conditions | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| Betti Reaction | 2-Naphthol, Aldehyde, Amine | Typically catalyst-free or with mild acid/base | Aminobenzylnaphthol derivatives | rsc.org |
| 1-Carbamatoalkyl-2-naphthols | 2-Naphthol, Aldehyde, Methyl Carbamate | Halogen-free ionic liquid (NMP⁺HSO₄⁻) | (Carbamoyl(aryl)methyl)naphthalen-2-ol derivatives | researchgate.net |
| 1-Amidoalkyl-2-naphthols | 2-Naphthol, Aldehyde, Acetonitrile | Tetrachlorosilane (TCS) | N-(Aryl(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives | scirp.org |
Advanced Catalytic C-H Functionalization of Naphthol Frameworks
This compound as a Precursor or Intermediate in Complex Organic Synthesis
The rigid, well-defined stereochemical structure of the decahydronaphthalene ring system makes this compound and its derivatives valuable chiral building blocks and intermediates in the synthesis of more complex organic molecules. guidechem.comontosight.ai Its utility is particularly evident in the construction of natural products and pharmaceutical agents where precise control over the three-dimensional arrangement of atoms is critical.
A significant application is found in the synthesis of pharmaceutical intermediates. For example, decahydro-2-naphthyl acetate serves as a chiral precursor for key intermediates used in the production of tricyclic antidepressants, such as analogs of paroxetine (B1678475) and sertraline. vulcanchem.com The rigid conformation of the decalin framework facilitates stereochemical control during subsequent reactions, such as Diels-Alder cycloadditions. vulcanchem.com
Additionally, this compound (also referred to as 2-decalol) is a documented precursor for other functionalized decalin structures, such as cis-9-decalincarboxylic acid and trans-9-decalincarboxylic acid. rushim.ru The saturated ring system also features as a core structure in various synthetic targets and has been identified as an intermediate in the anaerobic biodegradation of naphthalene, highlighting its relevance in both synthetic and natural chemical pathways. nih.gov
Table 4: Applications of this compound as a Synthetic Precursorvulcanchem.comrushim.runih.govReactivity and Reaction Mechanisms
Mechanistic Pathways of Decahydro-2-Naphthol (B1664090) Transformations
The transformations of this compound, also known as 2-decalol, are fundamentally governed by the stereochemistry of its decalin ring system, which can exist in cis and trans isomeric forms. wikipedia.org These isomers exhibit different energetic stabilities and conformational flexibilities, which in turn dictate the mechanistic pathways of their reactions. wikipedia.org
One of the most studied transformations is the dehydration of this compound, which typically proceeds through an elimination mechanism (E1 or E2) to form various octalin isomers. rushim.rupearson.comlibretexts.org The specific pathway is influenced by reaction conditions and the isomeric form of the starting alcohol. For secondary alcohols like this compound, dehydration in the presence of a strong acid generally follows an E1 mechanism. libretexts.orglibretexts.org This process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene product. pearson.comlibretexts.orglibretexts.org
In some cases, such as in the presence of certain catalysts or under specific solvent conditions, an E2-type mechanism may become competitive or even dominant. osti.gov This concerted pathway involves the simultaneous removal of a proton by a base and the departure of the leaving group, without the formation of a discrete carbocation intermediate. libretexts.orglibretexts.org
Beyond dehydration, this compound can undergo oxidation to form the corresponding decalone. rsc.org The regioselectivity and stereoselectivity of such oxidations are of significant interest in synthetic chemistry.
Influence of Catalyst Systems on Reaction Selectivity and Rate
Catalyst systems play a pivotal role in controlling both the rate and selectivity of reactions involving this compound and its derivatives. The choice of catalyst can dramatically alter the product distribution and the efficiency of the transformation.
In the context of dehydration, the acidity and pore structure of solid acid catalysts, such as zeolites, have a profound impact. For instance, studies on the dehydration of cyclohexanol, a related cyclic alcohol, have shown that large-pore zeolites like H-BEA and H-FAU exhibit significantly higher reaction rates in a nonpolar solvent like decalin compared to aqueous conditions. osti.gov This is attributed to the different reaction mechanisms and the stabilization of transition states within the zeolite pores. osti.gov The selectivity towards different alkene isomers is also influenced by the catalyst's structural properties.
In other transformations, such as the synthesis of decalin derivatives, quinidine-derived dimer-type catalysts have been employed to achieve high enantioselectivity. nii.ac.jp The specific structure of the catalyst, including moieties like the 9-phenanthryl ether, is crucial for determining the stereochemical outcome of the reaction. nii.ac.jp Furthermore, the addition of other components to the catalyst system, such as sodium acetate (B1210297) with p-toluenesulfonic acid, can influence the reaction pathway and the final products formed. researchgate.net The reusability and efficiency of catalysts, including various nanocatalysts and supported metal complexes, are also key considerations in developing sustainable synthetic methods. mdpi.comchemmethod.com
Investigation of Intermolecular Interactions in Chemical Reaction Systems
This compound serves as an excellent model for studying intermolecular interactions due to its structural analogy to portions of larger, more complex molecules like steroid hormones. illinois.edu Its relatively simple yet rigid framework allows for detailed experimental and computational analysis of non-covalent forces that govern molecular recognition and reaction mechanisms.
Studies using rotational spectroscopy in the gas phase have provided insights into the conformational flexibility and the orientation of the hydroxyl group in both cis and trans isomers of this compound. illinois.edu This information is crucial for understanding how the molecule interacts with other species, including solvents and catalysts, at a fundamental level. illinois.edu
Dehydration Reactions within Decalin Frameworks
The dehydration of alcohols within the decalin framework, such as this compound, is a classic example of stereochemistry influencing reaction outcomes. rushim.ru The rigid, fused-ring system restricts conformational changes, leading to specific product distributions depending on the stereoisomer of the starting alcohol.
The dehydration of 2-decalol can yield a mixture of octalin isomers, primarily Δ¹,⁹-octalin and Δ⁹,¹⁰-octalin. rushim.ru The relative amounts of these products are dictated by the principles of stereoelectronic control, particularly the requirement for an anti-periplanar arrangement of the departing hydrogen and hydroxyl groups in E2 reactions.
For instance, the dehydration of trans-2-decalol is expected to proceed readily to form Δ²,³-octalin, as the axial hydrogens are anti-periplanar to the hydroxyl group. In contrast, the formation of Δ¹,²-octalin from cis-2-decalol may be more facile due to favorable stereoelectronic arrangements in one of its conformers. The reaction conditions, particularly the use of strong acids which favor an E1 mechanism, can lead to the formation of the thermodynamically most stable alkene product through carbocation intermediates, in accordance with Zaitsev's rule. libretexts.org The reaction temperature is also a critical factor, with higher temperatures favoring elimination to form alkenes. libretexts.orglibretexts.org
The use of specific reagents, such as phosphorus oxychloride in pyridine, can promote dehydration under milder, non-acidic conditions, often favoring an E2 mechanism and potentially leading to different product selectivities compared to acid-catalyzed dehydration. libretexts.orglibretexts.org
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of decahydro-2-naphthol (B1664090) isomers in solution. Both ¹H and ¹³C NMR are utilized to distinguish between different geometric and conformational isomers. acs.orgacs.org
In a study focused on the synthesis of poly(decahydro-2-naphthyl methacrylate)s, the geometric isomers of this compound were prepared and their structures were analyzed using NMR spectroscopy and Density Functional Theory (DFT) calculations. acs.orgacs.org For example, the ¹H NMR spectrum of (2R,4aS,8aR)-decahydro-2-naphthyl acetate (B1210297), a derivative, showed a characteristic signal for the proton attached to the carbon bearing the acetate group (OCH) at 4.93 ppm. acs.org The ¹³C NMR spectrum provided further structural details with signals corresponding to the carbonyl carbon (C=O) at 170.35 ppm and the carbon attached to the oxygen (OC) at 70.16 ppm. acs.org Upon hydrolysis to form (2R,4aS*,8aR)-Decahydro-2-naphthol (DNOH-II), the ¹H NMR spectrum showed a broad signal for the hydroxyl proton (CHOH) between 3.74 and 3.94 ppm, and the ¹³C NMR revealed a signal for the carbon attached to the hydroxyl group (COH) at 66.47 ppm. acs.org
These subtle differences in chemical shifts and coupling constants in the NMR spectra allow for the differentiation between axial and equatorial positions of the hydroxyl group and the cis or trans fusion of the decalin ring system. spectrabase.com
Table 1: Representative NMR Data for a this compound Derivative
| Nucleus | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | OCH (in acetate) | 4.93 |
| ¹³C | C=O (in acetate) | 170.35 |
| ¹³C | OC (in acetate) | 70.16 |
| ¹H | CHOH (in alcohol) | 3.74-3.94 |
| ¹³C | COH (in alcohol) | 66.47 |
Data sourced from a study on decahydro-2-naphthyl acetate and its corresponding alcohol. acs.org
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 154.25 g/mol . chemicalbook.comscbt.com The fragmentation pattern observed in the mass spectrum provides additional structural information. The NIST WebBook provides access to the mass spectrum of 2-naphthalenol, decahydro-, which can be used for identification purposes. nist.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of related naphthalene (B1677914) derivatives, demonstrating the sensitivity of mass spectrometry techniques for analyzing these types of compounds, even in complex matrices. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Mass of Molecular Ion (m/z) | 154 |
Data is based on the compound's chemical formula and typical mass spectrometric analysis. chemicalbook.comscbt.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching (H-bonded) | 3500-3200 (broad) |
| Carbon-Oxygen (C-O) | Stretching | 1260-1050 |
| Carbon-Hydrogen (C-H) | Stretching (sp³) | 3000-2850 |
Based on established infrared spectroscopy correlation tables. libretexts.org
Rotational Spectroscopy for Gas-Phase Structural and Conformational Determination
Rotational spectroscopy provides highly precise information about the molecular structure and conformational landscape of molecules in the gas phase. rsc.org This technique is particularly valuable for distinguishing between different isomers and conformers of this compound. illinois.edu
Table 4: Investigated Isomers of this compound by Rotational Spectroscopy
| Isomer Type | Number of Species Observed | Spectroscopic Technique |
|---|---|---|
| Trans | 1 | CP-FTMW Spectroscopy |
| Cis | 2 | CP-FTMW Spectroscopy |
Findings from rotational spectroscopy studies on this compound. illinois.eduillinois.edu
Advanced Chromatographic Techniques for Purity and Isomer Separation
Advanced chromatographic techniques are essential for the separation and purification of the various isomers of this compound and for assessing the purity of a sample. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used. mdpi.com
For instance, HPLC with fluorescence detection has been successfully used for the separation and analysis of naphthalene and its hydroxylated derivatives, 1-naphthol (B170400) and 2-naphthol (B1666908). This demonstrates the applicability of HPLC for separating structurally similar compounds. Chiral chromatography, a specialized form of chromatography, is particularly effective for separating enantiomers, which are mirror-image isomers that are otherwise difficult to separate. mdpi.com These methods can be applied to resolve the different stereoisomers of this compound. Careful column chromatography has been shown to be effective in purifying related complex organic compounds.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Dynamics
Density Functional Theory (DFT) has been extensively applied to investigate the molecular geometry and conformational dynamics of decahydro-2-naphthol (B1664090) and its derivatives. These studies provide insights into the stable conformations and the energy barriers between them, which are crucial for understanding the material properties of polymers derived from these monomers.
In a study on poly(decahydro-2-naphthyl methacrylate)s, DFT calculations were employed to determine the thermodynamically favored conformations of the this compound isomers. The geometry and conformational dynamics of the decahydro-2-naphthyl moieties were analyzed, revealing how the isomeric structures influence the properties of the resulting polymers. The calculations, performed at the B3LYP/6-311G* level of theory, identified the most stable conformations for the different isomers of this compound (DNOH).
The conformational dynamics, such as the ease of change between different conformations, were found to directly impact the macroscopic properties of the polymers, including their glass transition temperatures (Tg). For instance, an increase in the content of a specific isomer (DNMA-II) in the polymer accelerated the dynamic conformation change, leading to a lower glass transition temperature.
Table 1: Calculated Properties of Poly(decahydro-2-naphthyl methacrylate)s [poly(DNMA)s]
| Property | Value Range |
| Glass Transition Temperature (Tg) | 139.3 °C - 152.9 °C |
| Density | 1.04 - 1.10 g/cm³ |
| Refractive Index | 1.489 |
| Abbe Number | 42 - 44 |
| Data sourced from a study on the synthesis and properties of poly(DNMA)s with different geometric structures. |
Quantum Chemical Calculations for Conformational Landscapes and Energy Minimization
Quantum chemical calculations are essential for mapping the conformational landscapes and determining the minimum energy structures of flexible molecules like this compound. These calculations help in understanding the relative stabilities of different conformers and the energetic pathways for their interconversion.
The conformational landscape of this compound is complex due to the presence of multiple stereoisomers and the flexibility of the fused ring system. It has eight stereoisomers, which exist as four pairs of enantiomers. Rotational spectroscopy studies, aided by quantum chemical calculations, have been used to explore this intricate landscape. These combined experimental and theoretical approaches provide a detailed picture of the conformational interconversion pathways and the relative stabilities of the observed conformers.
In a broader context of steroid recognition, lattice energy minimization calculations have been performed on systems including this compound. The intramolecular energy and its gradients were computed at the B3LYP/6-31G(d,p) level of theory to model the conformational energy during lattice energy minimization. This approach helps in understanding how molecular conformation influences crystal packing and intermolecular interactions.
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. This involves calculating the energies of reactants, transition states, and products to map out the most likely reaction pathways.
The reactivity of this compound is influenced by the stereochemistry of the hydroxyl group and the conformation of the decalin ring system. For instance, in the context of drug metabolism, computational models are used to predict the sites of oxidation. While specific studies on this compound's metabolic pathways are not detailed in the provided results, the general approach involves using methods like DFT to calculate activation energies for reactions at different sites on the molecule.
The degradation of related naphthalene (B1677914) compounds has been studied, proposing reaction pathways that involve initial carboxylation followed by reduction of the ring system. For example, the anaerobic degradation of 1,2,3,4-tetrahydronaphthalene (B1681288) is proposed to proceed through intermediates like 5,6,7,8-tetrahydro-2-naphthoic acid and subsequently to octahydro- and decahydro-2-naphthoic acid isomers. Such studies provide a framework for predicting the potential reaction pathways of this compound in similar biological or environmental systems.
Computational approaches like the unified reaction valley approach (URVA) can be used to analyze reaction mechanisms in detail by partitioning the reaction path into chemically relevant phases. This allows for a deeper understanding of the electronic and geometric changes that occur during a chemical transformation.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial aspect of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental measurements. This synergy between theory and experiment is vital for confirming the accuracy of the computational models and for interpreting experimental spectra.
For this compound and its complexes, rotational spectroscopy has been used in conjunction with computational calculations. The rotational spectra of three stereoisomers (one trans and two cis species) have been observed. Quantum chemical calculations are used to predict the rotational constants and other spectroscopic parameters for different conformers, which aids in the assignment of the experimentally observed spectra.
Furthermore, DFT calculations are routinely used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. For example, in the study of poly(decahydro-2-naphthyl methacrylate)s, NMR spectroscopy was used alongside DFT calculations to investigate the geometry and conformational dynamics of the decahydro-2-naphthyl moieties. The agreement between the predicted and experimental spectroscopic data provides confidence in the computational models and the structural insights they provide.
Applications in Advanced Materials and Polymer Science
Synthesis and Characterization of Poly(Decahydro-2-Naphthyl Methacrylate)s
The synthesis of poly(decahydro-2-naphthyl methacrylate)s, often abbreviated as poly(DNMA), begins with the preparation of the corresponding methacrylic monomers from geometric isomers of decahydro-2-naphthols. These isomers serve as the source materials for creating poly(DNMA) with varying geometric structures in their alicyclic ester groups. The polymerization of DNMA is typically achieved through radical polymerization. In a common laboratory-scale synthesis, the polymerization is carried out in a solvent like toluene (B28343) at 60 °C, using an initiator such as azobisisobutyronitrile (AIBN).
The resulting polymers are characterized to understand their composition and properties. A key aspect of characterization is determining the isomeric composition of the decahydronaphthyl units within the polymer chain. This is often accomplished using Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which can distinguish between the different geometric isomers based on the chemical shifts of their methine protons. For instance, specific proton signals can be assigned to different isomer mixtures, such as DNMA-I, DNMA-II, DNMA-III, and DNMA-IV.
Further characterization involves evaluating the thermal, mechanical, and optical properties of the synthesized poly(DNMA)s. These polymers are generally transparent materials with densities ranging from 1.04 to 1.10 g/cm³, a refractive index of approximately 1.489, and an Abbe number between 42 and 44.
Table 1: Results of Radical Polymerization of Decahydro-2-Naphthyl Methacrylate (B99206) (DNMA) Isomers This table presents data from the radical polymerization of various DNMA isomers and their mixtures in toluene with AIBN as the initiator at 60°C.
| Monomer | Polymer | Isomer Composition in Polymer((I + III)/II/IV) |
|---|---|---|
| DNMA-I | Poly(DNMA)-I | 100/0/0 |
| DNMA-II | Poly(DNMA)-II | 0/100/0 |
| DNMA-III | Poly(DNMA)-III | 100/0/0 |
| DNMA Mixture | Poly(DNMA)-M | 41/51/8 |
| DNMA-I / DNMA Mixture (45/55) | Poly(DNMA)-I45/M55 | 68/28/4 |
| DNMA-I / DNMA Mixture (25/75) | Poly(DNMA)-I25/M75 | 55/40/5 |
Data sourced from Macromolecules, 2013.
Structure-Property Relationships in Decahydro-2-Naphthol-Derived Polymers
The introduction of bulky alicyclic ester groups, such as the decahydronaphthyl moiety, into acrylic polymers is a known strategy for designing transparent polymers with high glass transition temperatures (Tg). The Tg of poly(DNMA) has been reported to be around 145 °C for a polymer containing a mix of four geometric isomers. However, detailed studies on polymers synthesized from individual isomers reveal a significant dependence of thermal properties on the specific geometry of the side group.
The rigidity and bulkiness of the alicyclic group restrict the mobility of the polymer chains, leading to higher Tg values compared to polymers with smaller, more flexible side groups like poly(cyclohexyl methacrylate). The specific isomer composition directly impacts the Tg. For instance, the Tg values of poly(DNMA)s synthesized from different isomers follow the order: poly(DNMA)-II (139.3 °C) < poly(DNMA)-I (142.7 °C) < poly(DNMA)-III (146.2 °C). This demonstrates that subtle changes in the stereochemistry of the side group can tune the thermal properties of the resulting polymer. Furthermore, the presence of these bulky groups contributes to good thermal stability, with decomposition temperatures observed over 400°C for some polymers with adamantane-based alicyclic groups.
Table 2: Thermal Properties of Poly(DNMA) with Different Isomer Compositions This table shows the glass transition temperatures (Tg) for poly(DNMA) synthesized from different geometric isomers.
| Polymer | Isomer Composition ((I + III)/II/IV) | Tg (°C) |
|---|---|---|
| Poly(DNMA)-II | 0/100/0 | 139.3 |
| Poly(DNMA)-I | 100/0/0 | 142.7 |
| Poly(DNMA)-III | 100/0/0 | 146.2 |
| Poly(DNMA)-M | 41/51/8 | 143.5 |
Data sourced from Macromolecules, 2013.
The dynamic mechanical properties of poly(DNMA) are also heavily influenced by the structure of the alicyclic side group. Dynamic mechanical analysis (DMA) reveals information about the molecular motions within the polymer, such as β-relaxation, which is associated with the conformational changes of the side group.
For poly(DNMA)-I, a distinct tan δ peak, indicative of β-relaxation, is observed, while this peak is absent for poly(DNMA)-III. This suggests that the specific geometry of the decahydronaphthyl group in poly(DNMA)-I allows for a dynamic conformational change that is restricted in poly(DNMA)-III. The activation energy for this β-relaxation in poly(DNMA)-I is approximately 65 kJ/mol.
Influence of Alicyclic Ester Groups on Polymer Properties
Utilization in Controlled Polymerization Techniques (e.g., RAFT Polymerization)
While conventional radical polymerization is effective for synthesizing poly(DNMA), advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer superior control over the polymer architecture. RAFT is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers.
The applicability of RAFT to a specific monomer depends on the choice of the RAFT agent, which contains a thiocarbonylthio group (Z-C(=S)S-R). For methacrylates, which are classified as 'more-activated monomers' (MAMs), trithiocarbonates and certain dithioesters are highly effective RAFT agents. The selection of the R and Z groups of the RAFT agent is crucial for achieving good control over the polymerization. For methacrylates like MMA, tertiary cyanoalkyl groups are often effective R groups.
Given that decahydro-2-naphthyl methacrylate is a methacrylate-based monomer, the principles of RAFT polymerization are directly applicable. Employing RAFT would enable the synthesis of well-defined poly(DNMA) homopolymers and block copolymers. For example, a poly(DNMA) macro-chain transfer agent could be synthesized and subsequently used to initiate the polymerization of a different monomer, leading to the formation of a block copolymer with a poly(DNMA) segment. This controlled approach opens up possibilities for creating advanced materials where the unique properties of the decahydronaphthyl-containing block can be combined with the properties of other polymer segments to create materials for specialized applications.
Biomedical and Bio Inspired Research Aspects
Decahydro-2-naphthol (B1664090) as a Steroid Hormone Analog
The structural similarity of this compound to the A- and B-rings of the steroid nucleus has positioned it as a valuable model system for studying the behavior of steroid hormones. This analog allows researchers to investigate complex phenomena in a simplified, more accessible chemical system.
Modeling Intermolecular Interactions Relevant to Steroid Hormones (e.g., Androsterone)
This compound serves as a structural analog to a section of the steroid hormone androsterone. Due to the large size of steroid hormones like androsterone, studying their gas-phase structure and intermolecular interactions with smaller molecules experimentally is challenging. this compound provides an excellent substitute for investigating these interactions, offering insights into the conformational flexibility and arrangement that are crucial for understanding the reaction mechanisms and functions of steroid hormones.
Research has utilized rotational spectroscopy to study the cis and trans isomers of this compound and their complexes. This technique helps in determining the orientation of the hydroxyl (-OH) group, which can then be compared with the orientations observed in androsterone. Such studies are fundamental for understanding how steroid hormones interact with their biological targets. The binding of steroids is significantly influenced by their size and shape, with hydrophobic interactions playing a dominant role.
Conformational Flexibility Studies in a Biological Context
The study of this compound's conformational flexibility is crucial for understanding how steroid hormones adapt to their receptor binding sites. By analyzing the different conformations of this compound in the gas phase, researchers can gain knowledge about the potential shapes that steroid hormones can adopt. This information is vital for designing drugs that can effectively mimic or block the action of natural hormones. A study involving a DNA aptamer that binds to cholic acid showed that this compound, considered a fragment of cholic acid, did not compete for binding, highlighting the specificity of these interactions.
Mechanistic Studies of Biological Activities
Beyond its role as a steroid analog, this compound and its derivatives are being investigated for their own potential biological activities.
Investigation of Anticancer Mechanisms (e.g., DNA Binding, Enzyme Inhibition)
Some sources suggest that this compound possesses anticancer activity. The proposed mechanism involves binding to the carbonyl group on DNA and inhibiting nucleic acid synthesis through the inhibition of the enzyme ribonucleotide reductase. However, it is important to note that detailed, peer-reviewed studies confirming these specific mechanisms for this compound are not extensively available in the provided search results. Other research on different compounds has shown that anticancer activity can be achieved through various mechanisms, including DNA fragmentation and inhibition of enzymes like Topoisomerase I.
Exploration of Antimicrobial and Antioxidant Properties of Related Derivatives
While direct studies on the antimicrobial and antioxidant properties of this compound are not prominent in the search results, research on plant extracts containing derivatives of decahydronaphthalene (B1670005) suggests potential in these areas. For example, a derivative, naphthalene (B1677914), decahydro-1,4a-dimethyl-2-methylene, was identified in Curcuma aeruginosa rhizome extracts, which are known for their antioxidant and antimicrobial activities. Essential oils, which are complex mixtures of natural products, have demonstrated antimicrobial, antioxidant, and anti-inflammatory properties. These activities are often attributed to the synergistic effects of their various components.
Role in Biochemical Degradation Pathways (e.g., Anaerobic Naphthalene Degradation Intermediates)
This compound and its related compound, decahydro-2-naphthoic acid, have been identified as intermediates in the anaerobic degradation of naphthalene by sulfate-reducing bacteria. This metabolic pathway is environmentally significant as it contributes to the bioremediation of polycyclic aromatic hydrocarbons (PAHs), which are common pollutants.
The degradation process involves the initial carboxylation of naphthalene to 2-naphthoic acid. This is followed by a series of reduction steps where the aromatic rings are saturated. Metabolites such as 1,2,3,4-tetrahydro-2-naphthoic acid, 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and finally decahydro-2-naphthoic acid have been identified. The identification of these saturated intermediates suggests that the aromatic ring system is reduced before the ring is cleaved. While decahydro-2-naphthoic acid is a confirmed metabolite, the direct role or presence of this compound in this specific pathway is less explicitly detailed in the provided results, though the potential for related enzymatic conversions exists.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies for Decahydro-2-Naphthol (B1664090) Isomers
The decalin ring system, the core of this compound, is a prevalent motif in numerous natural products, particularly steroids and terpenoids. Consequently, the stereocontrolled synthesis of substituted decalins is a significant objective in organic chemistry. While the catalytic hydrogenation of β-naphthol is a common production method, it typically yields a mixture of isomers. Current and future research efforts are increasingly directed towards methodologies that provide precise control over the stereochemistry of the resulting this compound isomers.
Emerging strategies are moving beyond classical methods toward more elegant and efficient asymmetric syntheses. A promising area is the use of organocatalysis. For instance, highly stereoselective procedures for synthesizing spiro-decalin oxindole (B195798) derivatives have been developed using sequential organocatalytic Michael-domino Michael/aldol reactions. These methods can generate multiple contiguous stereogenic centers with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 92% ee). Another innovative approach involves the Norrish–Yang photocyclization of trans-decalin-substituted diketones using daylight, which achieves diastereoselective synthesis of spirocarbocycles. Density functional theory (DFT) calculations have been employed to understand the role of substrate conformation and intramolecular hydrogen bonds in directing the stereochemical outcome of such reactions.
Future work will likely focus on expanding the scope of these reactions and developing new catalytic systems to access a wider range of this compound isomers with high purity. The Diels-Alder cycloaddition remains a powerful tool for creating the decalin framework with up to four asymmetric centers in a single step, and new Lewis acid and base-catalyzed variations continue to be explored for enhanced stereocontrol. The development of these advanced synthetic protocols is crucial for synthesizing specific isomers required for pharmacological studies and the creation of advanced materials.
Table 1: Examples of Modern Stereoselective Synthetic Methods for Decalin Derivatives
| Reaction Type | Catalyst/Reagent | Key Features | Stereoselectivity Achieved | Source(s) |
| Michael-Domino Michael/Aldol | Pyrrolidine-based organocatalyst & DBU | Forms five new stereocenters in one pot. | >99:1 dr, up to 92% ee | |
| Norrish–Yang Photocyclization | Daylight | Diastereoselective formation of spirocarbocycles. | High diastereoselectivity | |
| Intramolecular Diels-Alder | Lewis Acid (e.g., Et₂AlCl) | Key step in the total synthesis of bioactive decalin derivatives. | Major product is endo-isomer | |
| Aldol-Aldol Annulation | Quinidine-derived catalyst | Catalytic desymmetrization affording functionalized decalins. | High diastereo- and enantioselectivities |
Exploration of New Catalytic Applications in Organic Transformations
While much research has focused on the synthesis of this compound, an emerging trend involves using the molecule itself as a building block for new catalytic systems. The chiral nature of its various isomers makes this compound an attractive scaffold for the development of novel ligands for asymmetric catalysis. Chiral alcohols are known to be effective ligands or auxiliaries in a variety of metal-catalyzed transformations.
Future research could explore the synthesis of ligands derived from this compound for applications in reactions such as asymmetric hydrogenation, C-H functionalization, and cycloadditions. The rigid bicyclic decalin framework can provide a well-defined steric environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. A metal–ligand cooperative approach, where both the metal and the ligand participate in the reaction, offers an attractive strategy for developing new catalytic cycles. Ligands derived from this compound could be designed to be "redox noninnocent," participating directly in electron-transfer events and enabling multi-electron transformations with earth-abundant 3d-metals. The development of such catalysts would represent a significant advance towards more sustainable chemical synthesis. Furthermore, derivatives of this compound have been shown to influence reaction rates, such as enhancing substrate binding in ternary complexes, suggesting a potential role in designing enzyme-mimicking catalytic systems.
Design and Synthesis of Advanced Materials with Tunable Properties from this compound Derivatives
The unique structural and stereochemical properties of this compound make it a compelling candidate for the development of advanced materials. The rigid, saturated ring system provides a robust scaffold that can be functionalized to create molecules with specific, tunable properties. An exciting research direction is the use of this compound derivatives in the field of crystal engineering and supramolecular chemistry.
Studies have shown that the decalin scaffold can participate in highly specific molecular recognition events. For example, while this compound itself did not form solid-state complexes with certain steroids, other naphthol derivatives did, highlighting the tunable nature of these interactions based on aromaticity and hydrogen-bonding capabilities. This suggests that by modifying the this compound structure, it may be possible to design host molecules for the selective recognition and separation of guest molecules, such as steroids. Such systems could lead to the development of novel chiral separation media or sensors. Furthermore, the introduction of mesogenic groups onto the decalin scaffold could lead to the synthesis of new liquid crystalline materials, where the chirality and rigidity of the this compound core could induce the formation of specific, ordered phases. Its derivatives, such as this compound acetate (B1210297), are already used as precursors in the synthesis of plasticizers, indicating its potential as a component in polymer chemistry.
Deeper Understanding of Bio-molecular Interactions and Pharmacological Relevance through Analogue Studies
Derivatives of this compound have shown promise in a range of pharmacological contexts, creating a strong impetus for future research focused on understanding their mechanisms of action and optimizing their therapeutic potential. The decalin structure is a key feature in many bioactive molecules, and strategies that allow for the stereoselective addition of diverse functional groups are highly valuable in medicinal chemistry and drug discovery.
Several studies have highlighted the biological activities of compounds incorporating the decalin or naphthol moiety. For example, the decalin derivative monascusic acid B has been shown to have immunosuppressive effects. Other naphthol derivatives have been investigated for anticancer, anti-inflammatory, and antimicrobial properties. A significant emerging trend is the use of the decalin framework as a rigid scaffold for designing selective ligands for specific biological targets. In one notable study, a novel decalin-based bicyclic scaffold was developed to create ligands with high selectivity for the FKBP51 protein, a target implicated in various stress-related disorders and cancers.
Future research will undoubtedly involve the synthesis and screening of extensive libraries of this compound analogues to establish clear structure-activity relationships (SAR). By systematically modifying the stereochemistry and substitution patterns on the decalin ring, researchers can probe and refine the interactions with biological targets such as enzymes and receptors. For instance, studies on aryl carbamate (B1207046) derivatives of related structures have been used to map the active site of cholesterol esterase. Analogue studies can clarify the role of the decalin scaffold in target binding and differentiate its contribution from that of other functional groups, as seen in studies comparing its binding capabilities to those of other molecular fragments. This systematic approach is essential for transforming promising lead compounds into optimized therapeutic agents.
Table 2: Pharmacological Relevance of Decalin and Naphthol Derivatives
| Compound/Derivative Class | Observed or Potential Pharmacological Relevance | Biological Target/Application Area | Source(s) |
| Monascusic Acid B | Immunosuppressive effects | Human T cell proliferation | |
| Substituted Naphthalenols | Anti-inflammatory, antimicrobial, antiviral properties | General medicinal chemistry | |
| Dihydrithieno[2,3-b]naphto-4,9-dione Analogues | Cytotoxic effect against tumor cell lines | Anticancer agents | |
| Novel Decalin-Based Bicyclic Scaffold | Selective ligand binding | FKBP51 protein | |
| Aryl Carbamate Derivatives | Inhibition of enzyme activity | Cholesterol esterase | |
| General this compound | Potential anticancer activity | Ribonucleotide reductase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
